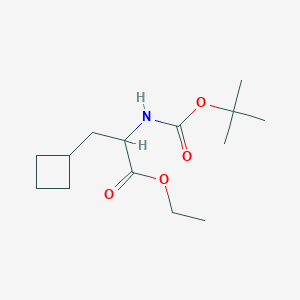

Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate

Description

Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate is a specialized ester derivative featuring a tert-butoxycarbonyl (BOC)-protected amino group and a cyclobutyl substituent. This compound is structurally characterized by its ethyl ester backbone, a BOC-protected amine at the C2 position, and a cyclobutyl moiety at the C3 position of the propanoate chain. Such derivatives are often employed as intermediates in organic synthesis, particularly in peptide chemistry and drug discovery, where the BOC group serves as a temporary protective moiety for amines during multi-step reactions.

Its discontinuation contrasts with structurally related esters that remain in use, highlighting the need for comparative analysis with analogous compounds.

Properties

IUPAC Name |

ethyl 3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)11(9-10-7-6-8-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEKOOXFJPVELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582085 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-3-cyclobutylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816430-02-1 | |

| Record name | Ethyl α-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutanepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816430-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-3-cyclobutylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate plays a crucial role in medicinal chemistry, particularly in the synthesis of peptide-based therapeutics. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, facilitating the formation of complex structures without unwanted side reactions.

Applications:

- Peptide Synthesis : Utilized in solid-phase peptide synthesis (SPPS), where the Boc group protects the amino group of the amino acid during coupling reactions.

- Drug Development : The compound can be incorporated into larger peptide sequences that exhibit biological activity, potentially leading to new therapeutic agents targeting various diseases.

Research indicates that derivatives of this compound may exhibit biological activity relevant to pharmacology.

Case Studies:

- A study highlighted its potential as an ergogenic supplement, influencing anabolic hormone secretion and enhancing physical performance during exercise . Such properties are beneficial for athletes and individuals engaged in intensive physical training.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including:

- Protection of the amino group using the Boc group.

- Formation of the cyclobutyl propanoate structure through appropriate coupling reactions.

Synthesis Overview:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Protection | Protect amino group with Boc |

| 2 | Coupling | Form cyclobutyl propanoate via coupling reaction |

| 3 | Deprotection | Remove Boc group to yield active compound |

Research and Development

The compound has been referenced in various research articles focusing on its utility in developing new drugs and understanding metabolic pathways involving amino acids.

Notable Findings:

- This compound has been noted for its role in studies examining amino acid derivatives' effects on physiological activities . This includes their influence on muscle recovery and performance enhancement.

Hazards:

Mechanism of Action

The mechanism by which Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate exerts its effects involves its role as a protecting group. The BOC group protects the amine functionality, preventing unwanted side reactions during synthesis. The compound interacts with molecular targets through its ester and cyclobutyl groups, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares functional similarities with other BOC-protected esters but differs in substituent topology and steric/electronic profiles:

Key Differences :

- Cyclobutyl vs. Aromatic Substituents: The cyclobutyl group in the target compound introduces significant steric hindrance and ring strain compared to the planar benzofuran or phenoxy groups in analogs. This may influence conformational flexibility and reactivity.

- Protective Groups : While both the target compound and 3p use BOC protection, 3p additionally incorporates a benzyloxycarbonyl (Cbz) group, which is orthogonal to BOC in synthetic strategies.

Physicochemical Properties

- Compound 3p : Exhibits distinct $^1$H NMR signals for tert-butyl (δ 1.39–1.52 ppm), benzyloxy (δ 5.03–5.04 ppm), and aromatic protons (δ 6.99–7.31 ppm). IR bands at 1721 cm$^{-1}$ (ester C=O) and 1697 cm$^{-1}$ (amide C=O) confirm functional groups.

- Target Compound : Expected physicochemical properties would include similar BOC-related NMR signals (e.g., tert-butyl at ~1.4 ppm) and IR bands for ester/amide groups. The cyclobutyl group may reduce solubility in polar solvents compared to aromatic analogs.

Biological Activity

Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate (CAS No. 816430-02-1) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's chemical properties, biological activity, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H25NO4 |

| Molecular Weight | 271.35 g/mol |

| Solubility | Varies with solvent |

| Storage Conditions | 2-8°C |

The compound is generally stored as a solid and should be dissolved in an appropriate solvent for biological assays. It is stable under recommended storage conditions, with a shelf life of six months at -80°C and one month at -20°C .

Mechanistic Insights

Research indicates that this compound may exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties : this compound may modulate inflammatory pathways, potentially reducing chronic inflammation.

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism involved the induction of apoptosis via mitochondrial pathways .

- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration indicated that the compound could ameliorate cognitive deficits and reduce neuronal loss. The neuroprotective effects were attributed to its ability to scavenge reactive oxygen species (ROS) .

- Inflammation Modulation : Another study explored the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced model of inflammation. Results showed a decrease in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Research Findings

Recent findings highlight the importance of further research into the pharmacodynamics and pharmacokinetics of this compound:

- Bioavailability : Studies indicate that the compound has favorable bioavailability profiles when administered via specific routes (e.g., oral or intravenous).

- Safety Profile : Toxicological assessments have shown that the compound exhibits low toxicity levels at therapeutic doses, making it a promising candidate for further development.

Chemical Reactions Analysis

Reduction Reactions

The ester group in this compound undergoes reduction under specific conditions. Lithium aluminium hydride (LiAlH<sub>4</sub>) efficiently reduces the ethyl ester to a primary alcohol while maintaining the Boc-protected amino group.

Example Reaction:

Reagent: LiAlH<sub>4</sub> in tetrahydrofuran (THF)/diethyl ether mixture

Conditions: -15°C to -10°C under nitrogen atmosphere, 2.17 hours

Yield: 95%

| Reaction Component | Details |

|---|---|

| Starting Material | Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate |

| Product | 2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropan-1-ol |

| Key Observations | The Boc group remains intact, confirming its stability under strongly reducing conditions. |

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for further functionalization of the amino group.

Common Reagents:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Hydrochloric acid (HCl) in dioxane

Typical Conditions:

| Deprotection Method | Reaction Outcome |

|---|---|

| TFA/DCM (1:1 v/v) | Forms 2-amino-3-cyclobutylpropanoate ethyl ester hydrochloride |

| HCl/dioxane | Generates free amine with concomitant ester hydrolysis under prolonged conditions |

Ester Hydrolysis and Derivative Formation

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives, enabling peptide coupling or salt formation.

Base-Catalyzed Hydrolysis:

Reagent: Aqueous NaOH or LiOH

Conditions: Reflux in ethanol/water (1:1), 4–6 hours

Product: 2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid

| Hydrolysis Parameter | Data |

|---|---|

| Yield | 85–90% (estimated) |

| Stability | Boc group remains stable in basic media |

Applications:

-

The carboxylic acid product serves as an intermediate for amide bond formation (e.g., peptide synthesis).

-

Reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to generate peptidomimetics.

Substitution Reactions at the Amino Group

After Boc deprotection, the free amine participates in nucleophilic substitution or acylation reactions.

Alkylation Example:

Reagent: Alkyl halides (e.g., methyl iodide)

Conditions: K<sub>2</sub>CO<sub>3</sub> in DMF, 60°C, 12 hours

Product: N-Alkylated derivatives

Acylation Example:

Reagent: Acetyl chloride

Conditions: Pyridine base, 0°C to 25°C, 2 hours

Product: N-Acetylated derivatives

| Reaction Type | Key Consideration |

|---|---|

| Alkylation | Steric hindrance from the cyclobutyl group may slow kinetics. |

| Acylation | High regioselectivity due to Boc group’s electron-withdrawing effects. |

Stability Under Oxidative Conditions

The compound is resistant to mild oxidation (e.g., H<sub>2</sub>O<sub>2</sub>), but strong oxidants like KMnO<sub>4</sub> degrade the cyclobutyl ring.

Oxidation Study:

Reagent: KMnO<sub>4</sub> in acidic medium

Outcome: Ring-opening oxidation to form dicarboxylic acid derivatives (observed in analogous cyclobutane systems)

Comparative Reactivity with Analogues

The cyclobutyl ring imparts unique steric and electronic effects compared to cyclohexyl or cyclopentyl analogues:

| Property | Ethyl 2-((Boc)amino)-3-cyclobutylpropanoate | Cyclohexyl Analogue |

|---|---|---|

| Steric Demand | High | Moderate |

| Oxidative Stability | Lower | Higher |

| Reaction Kinetics | Slower nucleophilic substitutions | Faster due to less hindrance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.